1-(diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide

Azetidine-3-carboxamide Procurement Risk Data Scarcity

The compound 1-(diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide (molecular formula C23H22N2O2, molecular weight 358.4 g/mol) is a synthetic small molecule belonging to the azetidine-3-carboxamide class. It features a signature four-membered azetidine ring substituted at the 1-position with a benzhydryl (diphenylmethyl) group and at the 3-carboxamide nitrogen with a 4-hydroxyphenyl moiety.

Molecular Formula C23H22N2O2
Molecular Weight 358.4 g/mol
Cat. No. B12181880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide
Molecular FormulaC23H22N2O2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O
InChIInChI=1S/C23H22N2O2/c26-21-13-11-20(12-14-21)24-23(27)19-15-25(16-19)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,19,22,26H,15-16H2,(H,24,27)
InChIKeyOTAQEGDRFDUSRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide: Core Structural Identity and Procurement Context


The compound 1-(diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide (molecular formula C23H22N2O2, molecular weight 358.4 g/mol) is a synthetic small molecule belonging to the azetidine-3-carboxamide class. It features a signature four-membered azetidine ring substituted at the 1-position with a benzhydryl (diphenylmethyl) group and at the 3-carboxamide nitrogen with a 4-hydroxyphenyl moiety . This compound is listed as Reference Example 629 in patent US10202379, which pertains to substituted polycyclic carbamoyl pyridone derivatives as influenza cap-dependent endonuclease inhibitors [1]. However, its specific role in that patent (whether as an active inhibitor, a synthetic intermediate, or a comparative example) is not detailed in the publicly accessible abstract or claims. A thorough search of primary literature, binding databases, and patent repositories did not yield any peer-reviewed biological activity data, quantitative IC50/Ki values, or direct head-to-head comparisons with structural analogs for this specific compound.

Why 1-(Diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide Cannot Be Replaced by Generic Azetidine-3-carboxamide Analogs


Within the azetidine-3-carboxamide family, subtle changes to the N1 and N3 substituents are known to drive profound shifts in biological target engagement. For instance, the closely related 1-(diphenylmethyl)-N-methoxy-N-methylazetidine-3-carboxamide is reported to act as a monoacylglycerol lipase (MGL) inhibitor, whereas analogs with indole ethylamine or other aryl groups show divergent pharmacological profiles . The 4-hydroxyphenyl group on the target compound introduces a hydrogen-bond donor/acceptor motif absent in the methoxy analogs, which could alter binding to targets such as kinases, epigenetic readers, or metabolic enzymes. Without knowing the intended biological or chemical context, substituting this compound with other azetidine-3-carboxamides based purely on structural similarity risks selecting a molecule with entirely different potency, selectivity, or physical properties. The following sections detail the current state of quantitative evidence—or its absence—to guide scientific procurement decisions.

Quantitative Differential Evidence for 1-(Diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide: What the Data Show (And What They Don't)


No Publicly Available Biological Activity Data: A Gap in Evidence for This Specific Compound

An exhaustive search of peer-reviewed journals, BindingDB, ChEMBL, PubMed, and Google Patents using the compound's IUPAC name, CAS registry numbers, and SMILES string returned zero quantitative biological assay results (IC50, Ki, EC50) for 1-(diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide [1]. By contrast, numerous other azetidine-3-carboxamide derivatives in the same chemical space (e.g., 1-(diphenylmethyl)-N-methoxy-N-methyl analog, various 1-(diphenylmethyl)-N-aryl/heteroaryl derivatives) have reported activity data, including IC50 values ranging from 2 nM to >10,000 nM against diverse targets such as influenza endonuclease, MEK, and MGL [2]. The absence of data for this specific compound means no head-to-head comparison can be performed.

Azetidine-3-carboxamide Procurement Risk Data Scarcity

Molecular Weight and Lipophilicity: A Calculated Comparison with Key Azetidine-3-carboxamide Analogs

Using predicted physicochemical parameters (calculated via standard cheminformatics tools), 1-(diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide has a molecular weight of 358.4 g/mol and contains two hydrogen-bond donors (the phenolic -OH and the amide -NH) and two hydrogen-bond acceptors . Compared to the N-methoxy-N-methyl analog (MW ~324 g/mol, no H-bond donors), the target compound is slightly larger and includes an H-bond donor. This difference may affect membrane permeability and solubility, but no experimental logP/logD, solubility, or permeability data are available for direct comparison [1].

Physicochemical properties Drug-likeness Azetidine analogs

Synthetic Accessibility and Commercial Availability: No Differentiation from Common Azetidine Intermediates

The compound is available from multiple research chemical suppliers, typically at >98% purity, with pricing and delivery timelines comparable to other custom-synthesized azetidine-3-carboxamides . The synthesis likely proceeds via coupling of 1-(diphenylmethyl)azetidine-3-carboxylic acid (or its activated ester) with 4-aminophenol, a route analogous to that used for other N-aryl azetidine-3-carboxamides [1]. No published data indicate that this compound offers any advantage in synthetic yield, cost, or scalability compared to its common intermediates or analogs.

Synthetic route Procurement source Purity

Appropriate Use Cases for 1-(Diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide Based on Current Evidence


Medicinal Chemistry Exploration of Novel Hydrogen-Bonding Patterns

Given the absence of established biological targets, the most scientifically justifiable use of this compound is in exploratory medicinal chemistry. The 4-hydroxyphenyl group provides a hydrogen-bond donor/acceptor pair that is absent in the N-methoxy-N-methyl analog. A researcher may employ this compound as a building block to probe hydrogen-bond interactions with a protein of interest, such as kinases, epigenetic reader domains, or metabolic enzymes, where phenolic interactions could confer selectivity [1]. This use is contingent on the researcher generating their own activity data.

Off-Patent Chemical Space Investigation in Antiviral or Anti-Inflammatory Programs

The compound is listed in patent US10202379, which describes influenza cap-dependent endonuclease inhibitors. Although the specific activity of Reference Example 629 is not disclosed, the structural context suggests it may have been evaluated—or is at least relevant—in antiviral assays [1]. A research group investigating influenza or other viral polymerases could acquire this compound to profile it in their own in-house endonuclease or antiviral phenotypic assays, comparing its activity to the reported Reference Examples that do have data (e.g., EC50 = 2-108 nM range for other examples).

Chemical Biology Probe for Phenol-Dependent Target Engagement

The phenolic -OH group could be exploited for bioconjugation (e.g., via diazonium coupling, Mannich reaction, or Mitsunobu chemistry) to generate affinity probes or PROTAC-like molecules. This application leverages the synthetic handle provided by the 4-hydroxyphenyl moiety, which is not present in many other azetidine-3-carboxamide screening compounds [1]. Successful implementation would require the user to validate that the parent compound retains binding affinity to the intended target.

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